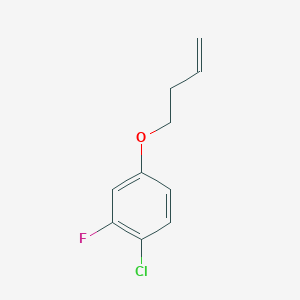

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene

Description

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine at position 2, and a but-3-en-1-yloxy group at position 4. The butenyloxy substituent introduces an ether linkage and an alkene moiety, influencing both electronic and steric properties. This compound is primarily synthesized via hydrosilylation reactions, as demonstrated in the preparation of polysiloxane-based gas sensor materials . Its structural uniqueness lies in the combination of halogen atoms (Cl, F) and the unsaturated ether side chain, which enhances its utility in materials science and catalysis.

Properties

IUPAC Name |

4-but-3-enoxy-1-chloro-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h2,4-5,7H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGGKSHMUAZPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2-fluoro-4-nitrobenzene with but-3-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives.

Oxidation: Epoxides, aldehydes.

Reduction: Amines.

Scientific Research Applications

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.

Pharmaceuticals: Potential use in the synthesis of biologically active compounds and drug development.

Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors. The presence of the but-3-en-1-yloxy group, chlorine, and fluorine atoms can influence its reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Table 1: Key Attributes of 4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene and Analogs

Biological Activity

4-(But-3-en-1-yloxy)-1-chloro-2-fluorobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in pharmaceutical research, supported by relevant case studies and data tables.

The biological activity of this compound is influenced by its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation processes. The chlorine atom can be replaced by nucleophiles, which may enhance its reactivity towards biological targets such as enzymes and receptors.

Key Mechanisms:

- Nucleophilic Substitution : The chlorine atom can be replaced by amines or thiols, potentially leading to the formation of biologically active derivatives.

- Oxidation : The but-3-en-1-yloxy group can be oxidized to generate reactive intermediates that may interact with cellular components.

Potential Biological Activities:

- Antimicrobial : Compounds with similar halogenated aromatic structures have shown antimicrobial properties against various pathogens .

- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective effects in models of epilepsy and oxidative stress .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Neuroprotective Effects : A study on a related compound demonstrated significant neuroprotective effects in zebrafish models of epilepsy. The compound improved neurochemical profiles by modulating neurotransmitter levels and reducing oxidative stress .

- Antimicrobial Activity : Research on naphthoquinone derivatives indicated that structural modifications could enhance antimicrobial efficacy against resistant strains of bacteria .

Data Table: Comparative Biological Activities

| Compound | Activity Type | Model Used | Findings |

|---|---|---|---|

| This compound | Hypothetical | - | Expected antimicrobial and neuroprotective effects |

| GM-90432 | Neuroprotective | Zebrafish | Reduced seizure activity, improved neurotransmitter levels |

| Naphthoquinone Derivatives | Antimicrobial | Various pathogens | Effective against resistant bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.